

Technical Support Center: Minimizing Off-Target Effects of Flurbiprofen in Cell Culture

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Flurbiprofen**

Cat. No.: **B1673479**

[Get Quote](#)

Welcome to the technical support center for **Flurbiprofen**. This guide is designed for researchers, scientists, and drug development professionals to provide a deeper understanding of **Flurbiprofen**'s behavior in cell culture and to offer robust strategies for minimizing its off-target effects. By combining mechanistic insights with validated protocols, this resource aims to enhance the precision and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns when working with **Flurbiprofen** in a cell culture environment.

Q1: What is the primary mechanism of action for **Flurbiprofen**? **Flurbiprofen** is a non-steroidal anti-inflammatory drug (NSAID) whose primary, well-established mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.^{[1][2]} These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.^{[1][2]} By blocking these enzymes, **Flurbiprofen** reduces prostaglandin synthesis.^{[1][2]}

Q2: What are the most well-documented off-target effects of **Flurbiprofen**? Beyond COX inhibition, **Flurbiprofen** has several documented off-target activities that are crucial to consider in experimental design:

- **γ-Secretase Modulation:** **Flurbiprofen** and its enantiomers can directly target and modulate the activity of the γ-secretase complex.^{[3][4][5]} This is independent of COX activity and

results in a selective reduction of the amyloid-beta 42 (A β 42) peptide, a key event in Alzheimer's disease pathology.[3][4][5][6]

- **NF- κ B Pathway Inhibition:** **Flurbiprofen** has been shown to suppress inflammatory responses by inhibiting the NF- κ B (nuclear factor-kappa B) signaling pathway.[7][8] It can prevent the translocation of the p65 subunit of NF- κ B into the nucleus, thereby down-regulating the expression of pro-inflammatory genes.[7]
- **MRP4 Inhibition:** The R-enantiomer of **Flurbiprofen**, which does not inhibit COX enzymes, can inhibit the Multidrug Resistance-Associated Protein 4 (MRP4).[9] MRP4 is a transporter responsible for exporting prostaglandins out of the cell; its inhibition leads to intracellular trapping of prostaglandins like PGE2.[9]

Q3: I'm observing significant cytotoxicity at concentrations where I expect to see specific effects. Why is this happening? High cytotoxicity can stem from both on-target and off-target effects. Studies have shown that **Flurbiprofen** can induce cytotoxic effects in human lymphocytes at concentrations ranging from 10 to 40 μ g/mL, leading to a decrease in mitotic and proliferation indices.[10][11][12] This toxicity may be independent of its primary COX-inhibiting function and could be due to perturbation of other essential cellular pathways. It is critical to perform a detailed dose-response curve for your specific cell line to distinguish between a specific pharmacological effect and general cytotoxicity.[13]

Q4: What is a good starting concentration range for **Flurbiprofen** in cell culture? The optimal concentration is highly cell-type and context-dependent.

- For COX inhibition, concentrations are typically in the lower micromolar range.
- For A β 42 reduction (γ -secretase modulation), studies often use higher concentrations, sometimes up to 100-250 μ M.[4]
- Cytotoxicity has been observed to become significant at concentrations of 30-40 μ g/mL (~120-160 μ M) and higher in some cell types.[11]

Crucially, you must determine the therapeutic window for your specific cell line and desired effect. A dose-response experiment (see Protocol 1) is non-negotiable.

Q5: Should I use racemic **Flurbiprofen** or one of its enantiomers (R- or S-)? The choice depends entirely on your research question:

- **S-Flurbiprofen:** This is the potent COX-inhibiting enantiomer. Use this if your primary goal is to study the effects of prostaglandin synthesis inhibition.
- **R-Flurbiprofen:** This enantiomer is considered "COX-sparing" as it does not significantly inhibit COX enzymes.^{[9][14]} It is the preferred tool for studying COX-independent effects, such as γ -secretase modulation or MRP4 inhibition.^{[3][9]} Using **R-Flurbiprofen** is an excellent control to demonstrate that an observed effect is not due to COX inhibition.^[3]
- **Racemic Flurbiprofen:** This is a mix of both enantiomers. While commonly used, its effects will be a composite of both COX-dependent and COX-independent activities, which can complicate data interpretation.

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to common experimental problems, explaining the underlying causes and offering validated solutions.

Observed Problem	Potential Cause(s)	Recommended Solution & Rationale
High Cell Death at Expected "Active" Concentrations	<p>1. Concentration Too High: The required concentration for your desired effect may overlap with the cytotoxic threshold for your specific cell line.[10][11]</p> <p>2. Off-Target Toxicity: The cell death may be a direct result of an off-target effect (e.g., disruption of mitochondrial function, induction of apoptosis through other pathways).[15]</p> <p>3. Solvent Toxicity: The vehicle (e.g., DMSO) may be at a toxic concentration.</p>	<p>1. Perform a Dose-Response & Cytotoxicity Assay (Protocol 1): Systematically test a wide range of concentrations (e.g., 0.1 μM to 500 μM) to identify the IC50 (for COX inhibition) and the CC50 (cytotoxic concentration 50%). This establishes the therapeutic window.</p> <p>2. Use R-Flurbiprofen as a Control: Treat cells with the non-COX-inhibiting R-enantiomer.[14] If you still observe cytotoxicity, it confirms the effect is COX-independent.</p> <p>3. Validate Vehicle Control: Ensure your final DMSO (or other solvent) concentration is consistent across all wells and is below the known toxic threshold for your cells (typically <0.5%).</p>
Inconsistent or No Inhibition of Prostaglandin E2 (PGE2)	<p>1. Incorrect Concentration: The concentration used may be too low to effectively inhibit COX enzymes in your cell system.</p> <p>2. Cellular Context: The cells may not express sufficient levels of COX-1/2 or may not have been stimulated to produce prostaglandins.</p> <p>3. Compound Degradation: Flurbiprofen may be unstable in your media over long</p>	<p>1. Confirm Target Engagement (Protocol 2): Directly measure the downstream product of COX activity, PGE2, using a sensitive ELISA. This validates that the drug is engaging its target in your system.</p> <p>2. Stimulate Prostaglandin Production: Pre-treat cells with an inflammatory stimulus like lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to induce</p>

	incubation periods. 4. Assay Sensitivity: The method used to measure PGE2 (e.g., ELISA) may not be sensitive enough.	COX-2 expression and robust PGE2 production. 3. Check Compound Stability: Prepare fresh stock solutions and consider shorter incubation times if degradation is suspected.
Observed Phenotype is Unclear (On-Target vs. Off-Target)	<p>1. Confounding Pathways: Flurbiprofen is known to modulate multiple pathways (COX, γ-secretase, NF-κB).^[3] [7] The observed phenotype is likely a composite of these effects.</p> <p>2. Lack of Specific Controls: Without appropriate controls, it's impossible to attribute the effect to a specific molecular target.</p>	<p>1. Use Orthogonal Pharmacological Tools: - COX-2 Specific Inhibitor (e.g., Celecoxib): If Celecoxib phenocopies the effect of Flurbiprofen, it strongly suggests the effect is COX-2 dependent. - γ-Secretase Inhibitor (e.g., DAPT): Use a known γ-secretase inhibitor to see if it mimics the effect.</p> <p>2. Perform a Rescue Experiment: If Flurbiprofen's effect is due to COX inhibition, adding exogenous Prostaglandin E2 should "rescue" or reverse the phenotype.</p> <p>3. Use Genetic Knockdown/Knockout: The gold standard is to use cells where the target (e.g., COX-2) has been knocked out via CRISPR or knocked down via siRNA.^{[16][17]} If Flurbiprofen has no effect in these cells, it confirms the target's role.^[16]</p>

Section 3: Essential Validation Protocols

Here we provide detailed, step-by-step protocols for the key experiments required to validate **Flurbiprofen**'s effects and ensure data integrity.

Protocol 1: Dose-Response and Cytotoxicity Assay

Objective: To determine the concentration range where **Flurbiprofen** inhibits its target (IC50) and the range where it causes general cytotoxicity (CC50), thereby defining the experimental therapeutic window.

Methodology:

- **Cell Seeding:** Plate your cells in a 96-well plate at a density that ensures they remain in the exponential growth phase for the duration of the experiment (typically 48-72 hours). Allow cells to adhere overnight.
- **Compound Preparation:** Prepare a 2x serial dilution of **Flurbiprofen** in culture medium, covering a broad concentration range (e.g., 500 μ M down to 0.1 μ M). Include a vehicle-only control (e.g., DMSO at the highest concentration used).
- **Treatment:** Remove the old medium from the cells and add the **Flurbiprofen** dilutions. Incubate for your desired experimental duration (e.g., 24, 48, or 72 hours).
- **Assess On-Target Effect:** After incubation, collect the cell culture supernatant to measure PGE2 levels (see Protocol 2).
- **Assess Cytotoxicity:** Use a standard viability assay on the remaining cells.
 - **Recommended Assay:** CellTiter-Glo® Luminescent Cell Viability Assay (Promega) provides a robust measure of ATP, reflecting the number of metabolically active cells.
 - **Alternative:** MTT or XTT assays can also be used.
- **Data Analysis:**
 - Normalize the viability data to the vehicle control (set to 100%).
 - Plot the percentage of viability against the log of **Flurbiprofen** concentration.

- Use a non-linear regression (sigmoidal dose-response) to calculate the CC50 value.
- Similarly, plot the inhibition of PGE2 production against the log concentration to determine the IC50.
- Therapeutic Window: The optimal concentration range for your experiments lies well below the CC50 and at or above the IC50.

Protocol 2: Target Engagement Assay (PGE2 ELISA)

Objective: To directly confirm that **Flurbiprofen** is inhibiting COX enzyme activity in your cell culture system by measuring the downstream product, Prostaglandin E2 (PGE2).

Methodology:

- Cell Seeding and Stimulation: Plate cells in a 24- or 48-well plate. Allow them to adhere. If your cells have low basal COX-2 expression, stimulate them with an appropriate agent (e.g., LPS at 1 μ g/mL) for 4-6 hours to induce COX-2.
- Pre-treatment: Remove the stimulus-containing medium. Add fresh medium containing your desired concentrations of **Flurbiprofen** (based on Protocol 1) or controls (vehicle, other NSAIDs). Incubate for 1-2 hours.
- Arachidonic Acid Addition: Add arachidonic acid (typically 10-30 μ M) to the wells to provide the substrate for COX enzymes. Incubate for a short period (e.g., 15-30 minutes).
- Supernatant Collection: Carefully collect the cell culture supernatant. Centrifuge at 1000 x g for 10 minutes to pellet any detached cells or debris.[18][19]
- ELISA Procedure:
 - Use a commercial PGE2 ELISA kit (e.g., from Abcam, R&D Systems, or Cayman Chemical) as they are highly sensitive and specific.[20]
 - Follow the manufacturer's instructions precisely.[18][19][20][21][22] This typically involves adding your collected supernatants and standards to a pre-coated plate, followed by incubation with detection antibodies and substrate.[19]

- Data Analysis: Calculate the concentration of PGE2 in your samples based on the standard curve.[\[21\]](#) Compare the PGE2 levels in **Flurbiprofen**-treated samples to the vehicle control to determine the percentage of inhibition.

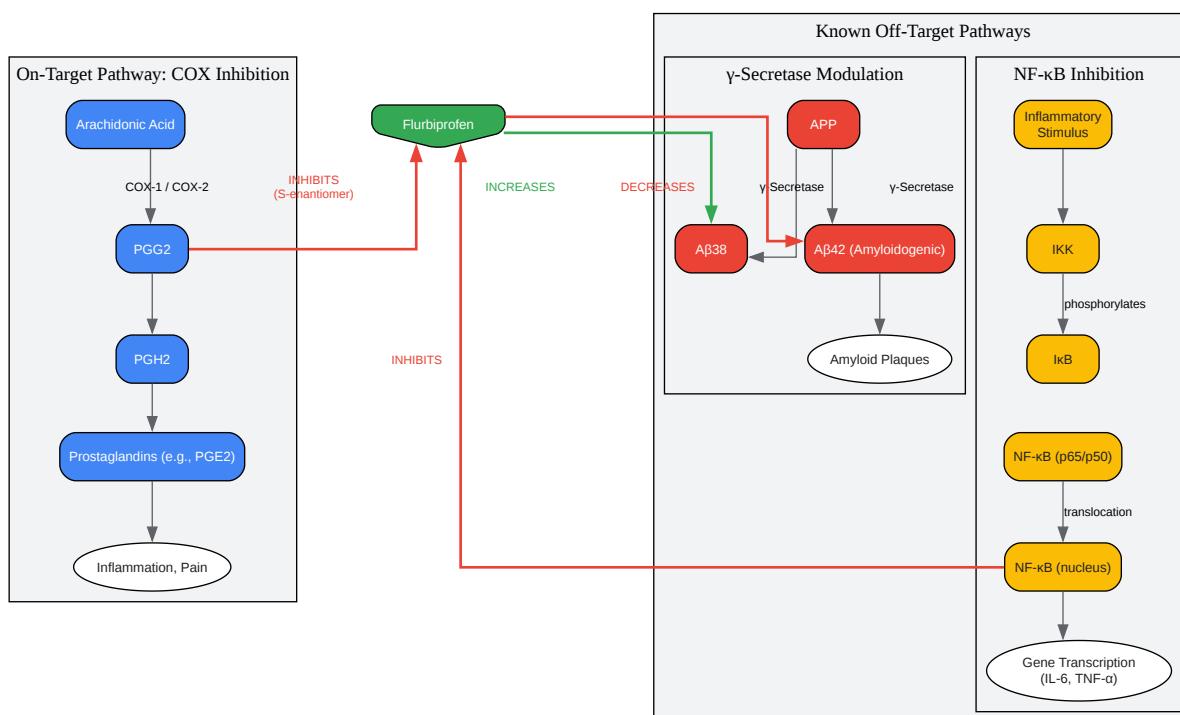
Protocol 3: Off-Target Validation (γ -Secretase Activity Assay)

Objective: To determine if **Flurbiprofen** is modulating γ -secretase activity in your cells, a key known off-target effect.[\[3\]](#)

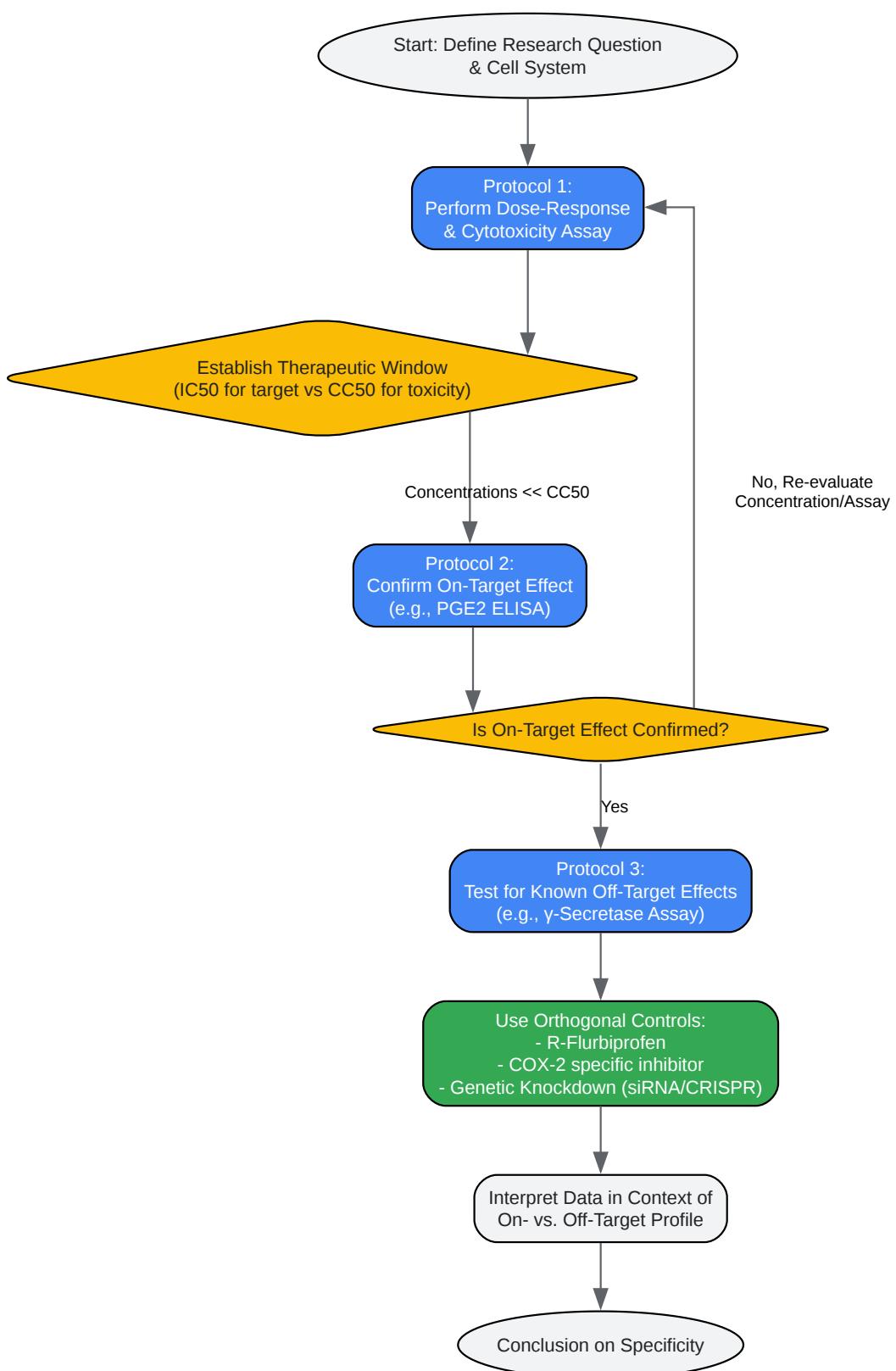
Methodology: This can be assessed either by measuring the products of γ -secretase cleavage (A β peptides) or by using a reporter assay.

A. Measuring A β Peptides by ELISA:

- Cell Culture: Use a cell line that expresses Amyloid Precursor Protein (APP), such as human neuroglioma (H4) or neuroblastoma (SH-SY5Y) cells. Cells overexpressing APP are often used.[\[4\]](#)
- Treatment: Treat cells with **Flurbiprofen** (racemic or R-enantiomer) at relevant concentrations (e.g., 50-250 μ M) for 24-48 hours.[\[4\]](#) Include a vehicle control and a known γ -secretase inhibitor (e.g., DAPT) as a positive control.
- Supernatant Collection: Collect the conditioned medium.
- ELISA: Use highly sensitive A β 40 and A β 42 ELISA kits to quantify the levels of these peptides in the medium.
- Data Analysis: Calculate the ratio of A β 42/A β 40. A selective decrease in A β 42, often accompanied by an increase in shorter A β fragments like A β 38, is the hallmark of a γ -secretase modulator like **Flurbiprofen**.[\[23\]](#)


B. Cell-Based Reporter Assay:

- Assay System: Utilize a commercial cell line or kit designed to measure γ -secretase activity.[\[24\]](#)[\[25\]](#)[\[26\]](#) These often use a modified APP construct fused to a fluorescent protein or a reporter gene that is released upon cleavage.[\[25\]](#)[\[26\]](#)


- Procedure: Follow the manufacturer's protocol, which typically involves treating the reporter cells with your compound and then measuring the fluorescent or luminescent output.[24][27][28]
- Data Analysis: A decrease in the reporter signal indicates inhibition or modulation of γ -secretase activity.

Section 4: Signaling & Workflow Diagrams

Visual aids to clarify complex pathways and experimental decision-making.

[Click to download full resolution via product page](#)

Caption: On-target vs. Off-target mechanisms of **Flurbiprofen**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for validating **Flurbiprofen** specificity.

Section 5: References

- Suppression of inflammatory response by **flurbiprofen** following focal cerebral ischemia involves the NF- κ B signaling pathway - PMC. (n.d.). PubMed Central. Retrieved January 2, 2026, from --INVALID-LINK--
- Suppression of inflammatory response by **flurbiprofen** following focal cerebral ischemia involves the NF- κ B signaling pathway. (n.d.). PubMed. Retrieved January 2, 2026, from --INVALID-LINK--
- (PDF) Inhibition of NF-kappa B and AP-1 activation by R- and S-**flurbiprofen**. (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--
- Eriksen, J. L., Sagi, S. A., Smith, T. E., Weggen, S., Das, P., McLendon, D. C., Ozols, V. V., Jessing, K. W., Zavitz, K. H., Koo, E. H., & Golde, T. E. (2003). NSAIDs and enantiomers of **flurbiprofen** target gamma-secretase and lower Abeta 42 in vivo. *The Journal of clinical investigation*, 112(3), 440-9. --INVALID-LINK--
- Selective modulation of amyloid-beta peptide degradation by **flurbiprofen**, fenofibrate, and related compounds regulates Abeta levels. (n.d.). PubMed. Retrieved January 2, 2026, from --INVALID-LINK--
- Novel Mechanism of γ -Secretase Modulation. (2008). *Drug Discovery Opinion*. Retrieved January 2, 2026, from --INVALID-LINK--
- NSAIDs and enantiomers of **flurbiprofen** target gamma-secretase and lower Abeta 42 in vivo. (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--
- NSAIDs and enantiomers of **flurbiprofen** target γ -secretase and lower A β 42 in vivo. (2003). *Journal of Clinical Investigation*. Retrieved January 2, 2026, from --INVALID-LINK--
- Elabscience® PGE2(Prostaglandin E2) ELISA Kit. (n.d.). Elabscience. Retrieved January 2, 2026, from --INVALID-LINK--
- Inhibition of NF-kappaB and AP-1 activation by R- and S-**flurbiprofen**. (n.d.). PubMed. Retrieved January 2, 2026, from --INVALID-LINK--

- Application Notes and Protocols for Assessing γ -Secretase Inhibition by (1R,3S)-Compound E. (n.d.). Benchchem. Retrieved January 2, 2026, from --INVALID-LINK--
- Assessment of in vitro genotoxic and cytotoxic effects of **flurbiprofen** on human cultured lymphocytes. (n.d.). PubMed. Retrieved January 2, 2026, from --INVALID-LINK--
- γ -Secretase Activity Kit. (n.d.). R&D Systems. Retrieved January 2, 2026, from --INVALID-LINK--
- Assessment of in vitro genotoxic and cytotoxic effects of **flurbiprofen** on human cultured lymphocytes. (n.d.). Taylor & Francis Online. Retrieved January 2, 2026, from --INVALID-LINK--
- Assessment of in vitro genotoxic and cytotoxic effects of **flurbiprofen** on human cultured lymphocytes: Drug and Chemical Toxicology: Vol 39, No 3. (n.d.). Taylor & Francis Online. Retrieved January 2, 2026, from --INVALID-LINK--
- Assessment of in vitro genotoxic and cytotoxic effects of **flurbiprofen** on human cultured lymphocytes. (2016). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--
- A study of the relative hepatotoxicity in vitro of the non-steroidal anti-inflammatory drugs ibuprofen, **flurbiprofen** and butibufen. (n.d.). PubMed. Retrieved January 2, 2026, from --INVALID-LINK--
- ELISA Kit for Prostaglandin E2 (PGE2). (n.d.). Cloud-Clone Corp. Retrieved January 2, 2026, from --INVALID-LINK--
- Prostaglandin E2 ELISA Kit - Extracellular (ab316263). (n.d.). Abcam. Retrieved January 2, 2026, from --INVALID-LINK--
- Gamma Secretase Activity Assay Cell Line. (n.d.). Innoprot. Retrieved January 2, 2026, from --INVALID-LINK--
- Human Prostaglandin E2 (PGE2) Elisa kit. (n.d.). AMSBIO. Retrieved January 2, 2026, from --INVALID-LINK--

- Technical Manual PGE2 ELISA Kit. (n.d.). Assay Genie. Retrieved January 2, 2026, from --INVALID-LINK--
- What are the mechanisms of action of **FLURBIPROFEN** at the molecular and cellular levels?. (n.d.). R Discovery. Retrieved January 2, 2026, from --INVALID-LINK--
- β -Secretase Activity Kit. (n.d.). R&D Systems. Retrieved January 2, 2026, from --INVALID-LINK--
- R-**Flurbiprofen** Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4. (2016). PMC - NIH. Retrieved January 2, 2026, from --INVALID-LINK--
- NSAIDs and enantiomers of **flurbiprofen** target γ -secretase and lower A β 42 in vivo. (2003). JCI. Retrieved January 2, 2026, from --INVALID-LINK--
- What is the mechanism of **Flurbiprofen** Axetil?. (2024). Patsnap Synapse. Retrieved January 2, 2026, from --INVALID-LINK--
- Alzheimer's Disease (AD) Model: Gamma-secretase Activity Assay Cell Line. (n.d.). Cells Online. Retrieved January 2, 2026, from --INVALID-LINK--
- What is the mechanism of **Flurbiprofen** Sodium?. (2024). Patsnap Synapse. Retrieved January 2, 2026, from --INVALID-LINK--
- Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. (n.d.). PMC - NIH. Retrieved January 2, 2026, from --INVALID-LINK--
- Assessing Specificity of Anticancer Drugs In Vitro. (2016). JoVE. Retrieved January 2, 2026, from --INVALID-LINK--
- How can off-target effects of drugs be minimised?. (2025). Patsnap Synapse. Retrieved January 2, 2026, from --INVALID-LINK--
- A Researcher's Guide to Validating Drug Binding Specificity. (n.d.). Benchchem. Retrieved January 2, 2026, from --INVALID-LINK--

- Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). PMC - NIH. Retrieved January 2, 2026, from --INVALID-LINK--
- How to minimize off-target effects of Archangelicin in cell culture. (n.d.). Benchchem. Retrieved January 2, 2026, from --INVALID-LINK--
- Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray. Retrieved January 2, 2026, from --INVALID-LINK--
- **Flurbiprofen** suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2. (n.d.). PubMed. Retrieved January 2, 2026, from --INVALID-LINK--
- Nonsteroidal anti-inflammatory drugs modulate cellular glycosaminoglycan synthesis by affecting EGFR and PI3K signaling pathways. (2017). PubMed Central. Retrieved January 2, 2026, from --INVALID-LINK--
- Methods for reducing siRNA off-target binding. (n.d.). Eclipsebio. Retrieved January 2, 2026, from --INVALID-LINK--
- 2 Ways to Reduce siRNA Off-target Effects. (n.d.). siTOOLs Biotech. Retrieved January 2, 2026, from --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Flurbiprofen Axetil? [synapse.patsnap.com]
- 2. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 3. NSAIDs and enantiomers of flurbiprofen target gamma-secretase and lower Abeta 42 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Selective modulation of amyloid-beta peptide degradation by flurbiprofen, fenofibrate, and related compounds regulates Abeta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of in vitro genotoxic and cytotoxic effects of flurbiprofen on human cultured lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. file.elabscience.com [file.elabscience.com]
- 19. cloud-clone.com [cloud-clone.com]
- 20. Prostaglandin E2 ELISA Kit - Extracellular (ab316263) | Abcam [abcam.com]
- 21. resources.amsbio.com [resources.amsbio.com]
- 22. assaygenie.com [assaygenie.com]
- 23. JCI - NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo [jci.org]
- 24. resources.rndsystems.com [resources.rndsystems.com]
- 25. innoprot.com [innoprot.com]
- 26. Gamma-secretase Activity Assay Cell Line – Cells Online [cells-online.com]
- 27. benchchem.com [benchchem.com]
- 28. resources.rndsystems.com [resources.rndsystems.com]

- To cite this document: BenchChem. [Technical Support Center: Minimizing Off-Target Effects of Flurbiprofen in Cell Culture]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1673479#minimizing-off-target-effects-of-flurbiprofen-in-cell-culture>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com